N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, which is a common structure in medicinal chemistry . The compound also contains a 2-fluorobenzyl group and a 2-naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl moiety is a bicyclic structure with nitrogen atoms at positions 1, 5, and 7 . The 2-fluorobenzyl group is a monosubstituted benzene ring, and the 2-naphthamide group is a naphthalene ring with an amide substituent .Scientific Research Applications
Heterocyclic Compound Synthesis
A significant application of compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves the development of new heterocyclic structures. For instance, the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation showcases the methodological advancements in creating structurally diverse heterocyclic compounds for potential biomedical applications (Han et al., 2009).
Anticancer Activities
Another critical area of application is in the synthesis of compounds with potential anticancer activities. Novel Fluoro Substituted Benzo[b]pyran derivatives, for example, show promising anticancer activity against lung cancer, highlighting the potential therapeutic applications of these compounds (Hammam et al., 2005).
Antioxidant Activity
The synthesis and evaluation of new heterocycles derived from 2-acetylnaphthalene indicate that some of these compounds exhibit promising antioxidant activity. This suggests a potential for the development of novel antioxidant agents from similar compound structures (Taha, 2012).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, with subnanomolar affinity for TSPO, are recognized as early biomarkers of neuroinflammatory processes, demonstrating their application in neuroinflammation imaging and potentially aiding in the diagnosis of neurodegenerative diseases (Damont et al., 2015).
Anti-Inflammatory and Antinociceptive Activities
The synthesis and pharmacological evaluation of newer thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activity illustrate the application of these compounds in developing new therapeutic agents. Certain derivatives have shown significant anti-inflammatory and antinociceptive activities, highlighting their potential as leads for the development of novel treatments for inflammation and pain management (Alam et al., 2010).
Future Directions
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c26-22-8-4-3-7-20(22)15-30-16-28-23-21(25(30)33)14-29-31(23)12-11-27-24(32)19-10-9-17-5-1-2-6-18(17)13-19/h1-10,13-14,16H,11-12,15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQAVVCCTYPGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.